Copper disodium EDTA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

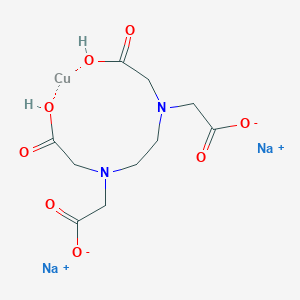

銅ジナトリウムエチレンジアミン四酢酸塩、一般に銅ジナトリウムEDTAとして知られているのは、そのキレート特性によりさまざまな分野で広く使用されている配位化合物です。これは、水に非常に溶けやすい青い結晶性の固体です。 この化合物は、銅イオンとエチレンジアミン四酢酸(EDTA)およびジナトリウムイオンの錯形成によって生成され、安定で水溶性な錯体を形成します .

製造方法

合成経路と反応条件

銅ジナトリウムEDTAは、水溶液中の硫酸銅とジナトリウムEDTAの反応によって合成することができます。この反応は、通常、ジナトリウムEDTAを水に溶解し、次に撹拌しながらゆっくりと硫酸銅溶液を加えることから始まります。次に、混合物を加熱して反応を促進し、銅ジナトリウムEDTAを生成します。この反応は、次のように表すことができます。

CuSO4+Na2EDTA→Cu(EDTA)2−+Na2SO4

工業生産方法

工業規模では、銅ジナトリウムEDTAの生産は、反応器内で硫酸銅とジナトリウムEDTAを大規模に混合することによって行われます。このプロセスは、反応を完全に完了させ、高い収率を得るように最適化されています。 生成された溶液は、次に濾過、濃縮、および結晶化されて純粋な化合物を得ます {_svg_2}.

準備方法

Synthetic Routes and Reaction Conditions

Copper disodium EDTA can be synthesized through the reaction of copper sulfate with disodium EDTA in an aqueous solution. The reaction typically involves dissolving disodium EDTA in water and then adding copper sulfate solution slowly while stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction can be represented as follows:

CuSO4+Na2EDTA→Cu(EDTA)2−+Na2SO4

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale mixing of copper sulfate and disodium EDTA in reactors. The process is optimized to ensure complete reaction and high yield. The resulting solution is then filtered, concentrated, and crystallized to obtain the pure compound .

化学反応の分析

反応の種類

銅ジナトリウムEDTAは、そのキレート特性により、主に錯形成反応を起こします。それは、カルシウム、マグネシウム、鉄を含むさまざまな金属イオンと安定な錯体を形成します。この化合物は、通常の条件下では酸化または還元反応を起こしにくい。

一般的な試薬と条件

銅ジナトリウムEDTAを含む反応で使用される最も一般的な試薬は、塩化カルシウム、硫酸マグネシウム、塩化鉄などの金属塩です。反応は、通常、中性からわずかにアルカリ性のpHレベルの水溶液中で起こります。

生成される主な生成物

銅ジナトリウムEDTAを含む反応から生成される主な生成物は、対応する金属EDTA錯体です。たとえば、塩化カルシウムと反応させると、生成物はカルシウムジナトリウムEDTAになります。

CaCl2+Cu(EDTA)2−→Ca(EDTA)2−+CuCl2

科学研究における用途

銅ジナトリウムEDTAは、科学研究において幅広い用途を持っています。

科学的研究の応用

Agricultural Applications

Fertilizers : Copper disodium EDTA is commonly used as a micronutrient in fertilizers. It provides an essential copper source for plants, which is crucial for photosynthesis and enzyme function.

| Application | Description |

|---|---|

| Micronutrient Fertilizers | Supplies bioavailable copper to plants, enhancing growth and yield. |

| Soil Amendments | Improves soil quality by chelating copper, making it more accessible to plants. |

Environmental Remediation

Heavy Metal Removal : this compound is effective in the remediation of contaminated soils and water bodies. It binds to heavy metals, facilitating their removal from the environment.

Pharmaceutical Applications

Chelation Therapy : This compound is utilized in chelation therapy to treat heavy metal poisoning, particularly lead and copper toxicity. It binds to toxic metals, preventing their absorption and facilitating excretion.

Biochemical Research

This compound plays a significant role in molecular biology and biochemistry, particularly in enzyme studies and nucleic acid preservation.

- Enzyme Inhibition : By binding metal ions required for enzyme activity, Cu-Na2EDTA can inhibit specific enzymatic reactions, allowing researchers to study enzyme mechanisms.

- DNA/RNA Preservation : It stabilizes nucleic acids during extraction processes by chelating metal ions that could degrade DNA/RNA .

Case Study: PCR Reactions

In polymerase chain reactions (PCR), the presence of copper ions can inhibit polymerase activity. The addition of Cu-Na2EDTA helps maintain optimal conditions for the reaction by chelating excess copper ions.

Industrial Applications

This compound is utilized in various industrial processes:

- Cosmetics and Personal Care Products : Acts as a stabilizer and preservative by binding metal ions that could cause product degradation.

- Detergents : Enhances cleaning efficiency by preventing metal ion interference during washing processes.

作用機序

銅ジナトリウムEDTAは、キレートによってその効果を発揮し、金属イオンと結合して安定で水溶性の錯体を形成します。キレート化プロセスには、EDTAの窒素原子と酸素原子が金属イオンと配位することが含まれ、金属イオンを効果的に隔離し、不要な反応への参加を防ぎます。 このメカニズムは、キレート療法や金属イオン分析などの用途に特に役立ちます {_svg_3} .

類似化合物の比較

類似化合物

ジナトリウムEDTA: 銅ジナトリウムEDTAに似ていますが、銅イオンはありません。さまざまな用途でキレート剤として広く使用されています。

カルシウムジナトリウムEDTA: 食品保存剤として、および医学におけるキレート剤として使用されます。

鉄ジナトリウムEDTA: 農業において、植物の鉄欠乏を修正するために使用されます。

独自性

銅ジナトリウムEDTAは、銅イオンと安定な錯体を形成する特定の能力により、銅のキレート化を必要とする用途に特に役立ちます。 その安定性と水への溶解性も、他のキレート剤よりも有利です .

類似化合物との比較

Similar Compounds

Disodium EDTA: Similar to Copper disodium EDTA but without the copper ion. It is widely used as a chelating agent in various applications.

Calcium disodium EDTA: Used in food preservation and as a chelating agent in medicine.

Iron disodium EDTA: Used in agriculture to correct iron deficiencies in plants.

Uniqueness

This compound is unique due to its specific ability to form stable complexes with copper ions, making it particularly useful in applications requiring copper chelation. Its stability and solubility in water also make it advantageous over other chelating agents .

特性

CAS番号 |

14025-15-1 |

|---|---|

分子式 |

C10H12CuN2NaO8- |

分子量 |

374.75 g/mol |

IUPAC名 |

copper;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.Cu.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+2;+1/p-4 |

InChIキー |

YZIVQZRVXMXRJY-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Cu+2] |

正規SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Cu+2] |

物理的記述 |

Blue odorless powder; [Akzo Nobel MSDS] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential risks associated with parenteral administration of Copper Disodium Edetate in calves?

A: Research indicates that Copper Disodium Edetate, even at recommended doses, can cause severe toxicity in calves. [, , ] Symptoms such as hyperexcitability, hypermetria, hindlimb weakness, head pressing, depression, and opisthotonos have been observed within 6 to 24 hours post-injection. [] These symptoms often precede death by 1 to 2 days. [] Necropsy and histopathological examinations revealed massive liver necrosis in affected calves. [] High blood concentrations of liver enzymes in surviving calves suggest liver damage. [] Furthermore, elevated blood iron levels in deceased calves indicate a potential interaction between copper and iron. []

Q2: How does Copper Disodium Edetate compare to Copper Glycinate in terms of toxicity when administered parenterally to cattle?

A: A study comparing Copper Disodium Edetate and Copper Glycinate in cows showed significant differences in toxicity. [] While Copper Disodium Edetate injections resulted in mortalities, no losses occurred with Copper Glycinate. [] This difference in toxicity could be related to the observed difference in peak plasma copper levels, with Copper Disodium Edetate resulting in significantly higher levels than Copper Glycinate. []

Q3: What happens to Copper Disodium Edetate after it is administered intravenously in humans?

A: Following intravenous administration, Copper Disodium Edetate exhibits specific distribution and excretion patterns within the body. [] Within two hours, the compound concentrates in metastatic tumors at levels about nine times higher than in healthy brain tissue. [] Similarly, rapidly growing gliomas exhibit concentrations about five times higher than normal brain tissue. [] While muscle tissue shows a steady increase in copper concentration over time, the levels in tumor and healthy brain tissue decline. [] Approximately 5% of the injected dose is excreted through urine, while the remaining portion mostly undergoes radioactive decay before excretion. []

Q4: What are the radiation exposure considerations associated with using Copper-64 in diagnostic scans?

A: A diagnostic scan using Copper-64 results in a whole-body radiation dose of 0.33 rad. [] This dosage is relatively low, equivalent to the weekly permissible dose for individuals consistently exposed to radiation. [] Therefore, repeating this diagnostic procedure multiple times is considered safe. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。